N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride

CAS No.: 1049769-31-4

Cat. No.: VC5760644

Molecular Formula: C9H12Cl2N2O

Molecular Weight: 235.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049769-31-4 |

|---|---|

| Molecular Formula | C9H12Cl2N2O |

| Molecular Weight | 235.11 |

| IUPAC Name | N-(4-chlorophenyl)-2-(methylamino)acetamide;hydrochloride |

| Standard InChI | InChI=1S/C9H11ClN2O.ClH/c1-11-6-9(13)12-8-4-2-7(10)3-5-8;/h2-5,11H,6H2,1H3,(H,12,13);1H |

| Standard InChI Key | DJDRKBWCORHDIL-UHFFFAOYSA-N |

| SMILES | CNCC(=O)NC1=CC=C(C=C1)Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

N-(4-Chlorophenyl)-2-(methylamino)acetamide hydrochloride belongs to the class of substituted acetamides, characterized by the molecular formula C₉H₁₂Cl₂N₂O and a molecular weight of 235.11 g/mol. The IUPAC name N-(4-chlorophenyl)-2-(methylamino)acetamide; hydrochloride reflects its functional groups: a 4-chlorophenyl ring attached to an acetamide core, a methylamino side chain, and a hydrochloric acid salt form.

Molecular Architecture

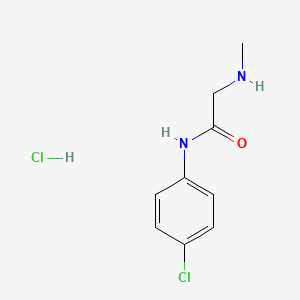

The compound’s structure (Fig. 1) features:

-

4-Chlorophenyl group: Enhances lipophilicity, influencing membrane permeability.

-

Methylamino group (-NHCH₃): Provides basicity and potential hydrogen-bonding capacity.

-

Acetamide backbone: Stabilizes the molecule through intramolecular hydrogen bonding.

-

Hydrochloride salt: Improves solubility in polar solvents.

Table 1: Key Identifiers of N-(4-Chlorophenyl)-2-(Methylamino)Acetamide Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1049769-31-4 |

| Molecular Formula | C₉H₁₂Cl₂N₂O |

| Molecular Weight | 235.11 g/mol |

| InChI Key | DJDRKBWCORHDIL-UHFFFAOYSA-N |

| SMILES | CNCC(=O)Nc1ccc(Cl)cc1.Cl |

The crystalline structure and salt formation are critical for its stability and reactivity in synthetic pathways.

Synthesis and Manufacturing

The synthesis involves a two-step process:

-

Formation of the free base: Condensation of 4-chloroaniline with methylaminoacetic acid derivatives.

-

Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Representative Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane/Ethanol |

| Temperature | 0–5°C (salt formation step) |

| Yield | 75–85% (reported) |

Optimal yields require precise stoichiometric control to avoid byproducts like unreacted free base or over-acidification.

Physicochemical Properties

The compound exhibits moderate solubility in water (∼15 mg/mL at 25°C) and higher solubility in polar aprotic solvents like DMSO (>50 mg/mL). Its melting point ranges between 180–185°C, with decomposition observed above 200°C. The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, making it preferable for formulation studies.

| Target Class | Potential Interaction |

|---|---|

| GPCRs | Serotonin/dopamine receptors |

| Ion Channels | Voltage-gated sodium channels |

| Enzymes | Acetylcholinesterase |

Further in vitro and in vivo studies are required to validate these hypotheses.

Applications in Pharmaceutical Research

Current uses focus on its role as a:

-

Synthetic intermediate: For derivatizing antipsychotics or antidepressants.

-

Lead compound: Structural optimization for enhanced bioavailability.

-

Crystallization study subject: Investigating salt forms’ impact on dissolution rates.

Future Research Directions

Critical gaps include:

-

Mechanistic studies: Elucidating molecular targets via proteomic profiling.

-

Toxicological assessments: Acute/chronic toxicity in model organisms.

-

Formulation development: Nanoencapsulation to improve CNS delivery.

Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock this compound’s full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume